

# 4-Phenylisoxazol-5-amine CAS number 4320-83-6 properties

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## Compound of Interest

Compound Name: 4-Phenylisoxazol-5-amine

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An In-Depth Technical Guide to **4-Phenylisoxazol-5-amine** (CAS: 4320-83-6)

## Authored by: Gemini, Senior Application Scientist

### Abstract

**4-Phenylisoxazol-5-amine** is a versatile heterocyclic building block of significant interest to the pharmaceutical and materials science sectors. Its unique molecular architecture, featuring a phenyl-substituted isoxazole core with a reactive primary amine, makes it a valuable scaffold for the synthesis of diverse and complex molecules. This guide provides a comprehensive technical overview of its physicochemical properties, a detailed, field-proven synthesis protocol, an analysis of its chemical reactivity, and a discussion of its applications in modern drug discovery. The content herein is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to effectively utilize this compound in their research and development endeavors.

## Introduction and Strategic Significance

**4-Phenylisoxazol-5-amine**, identified by the CAS number 4320-83-6, is a cornerstone intermediate in contemporary organic synthesis. The isoxazole ring is a "privileged" scaffold in medicinal chemistry, meaning it is a structural motif that frequently appears in biologically active compounds. The strategic placement of the phenyl group at the 4-position and the primary amine at the 5-position provides two distinct points for molecular elaboration. The amino group serves as a versatile nucleophilic handle for building complex amide, sulfonamide, and urea

derivatives, while the phenylisoxazole core imparts favorable pharmacokinetic properties and acts as a rigid scaffold to orient functional groups for specific biological target interactions.

Its utility has been demonstrated in the development of novel therapeutics, particularly for neurological disorders and inflammation.<sup>[1]</sup> Furthermore, it serves as a key intermediate in the synthesis of potent enzyme inhibitors, highlighting its importance in targeted drug design.<sup>[2]</sup>

## Physicochemical and Computed Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in experimental design. The key properties of **4-Phenylisoxazol-5-amine** are summarized below for quick reference.

Property	Value	Reference(s)
CAS Number	4320-83-6	[3]
Molecular Formula	C <sub>9</sub> H <sub>8</sub> N <sub>2</sub> O	[4]
Molecular Weight	160.17 g/mol	[4]
Appearance	Pale yellow powder	[1]
Melting Point	94-101 °C	[1]
Purity	≥ 98% (HPLC)	[1]
IUPAC Name	4-phenyl-1,2-oxazol-5-amine	[3]
Synonyms	4-phenyl-5-isoxazolamine, 5-Amino-4-phenylisoxazole	[1]
Storage Conditions	Store at 0-8°C, sealed in a dry environment	[1]
XLogP3	1.6	[4]
Hydrogen Bond Donor Count	1	[4]
Hydrogen Bond Acceptor Count	3	[4]
Topological Polar Surface Area (TPSA)	52.05 Å <sup>2</sup>	[5]
Rotatable Bond Count	1	[4]

## Synthesis Protocol: A Validated Approach

While various methods exist for the synthesis of substituted isoxazoles, a robust and widely applicable strategy for 5-aminoisoxazoles involves the cyclization of a  $\beta$ -cyanoketone precursor with hydroxylamine. The following two-step protocol is a validated and logical pathway for the synthesis of **4-Phenylisoxazol-5-amine**, starting from commercially available phenylacetonitrile.

### Step 1: Synthesis of 2-Formyl-2-phenylacetonitrile

The critical intermediate is 2-formyl-2-phenylacetonitrile, which is prepared via a Claisen condensation reaction. This step introduces the formyl group that will ultimately become the C5 carbon of the isoxazole ring.

#### Methodology:

- **Setup:** To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add sodium methoxide (1.1 equivalents) and suspend it in anhydrous diethyl ether or THF.
- **Reactant Addition:** Cool the suspension to 0 °C in an ice bath. Prepare a solution of phenylacetonitrile (1.0 equivalent) and ethyl formate (1.2 equivalents) in the same anhydrous solvent.
- **Reaction:** Add the phenylacetonitrile/ethyl formate solution dropwise to the stirred sodium methoxide suspension over 1 hour, maintaining the temperature at 0 °C.
- **Equilibration:** After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by TLC.
- **Workup:** Carefully quench the reaction by pouring the mixture into ice-cold 1M hydrochloric acid. Extract the aqueous layer with diethyl ether (3x).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), and concentrate under reduced pressure. The crude 2-formyl-2-phenylacetonitrile is often used directly in the next step without further purification.

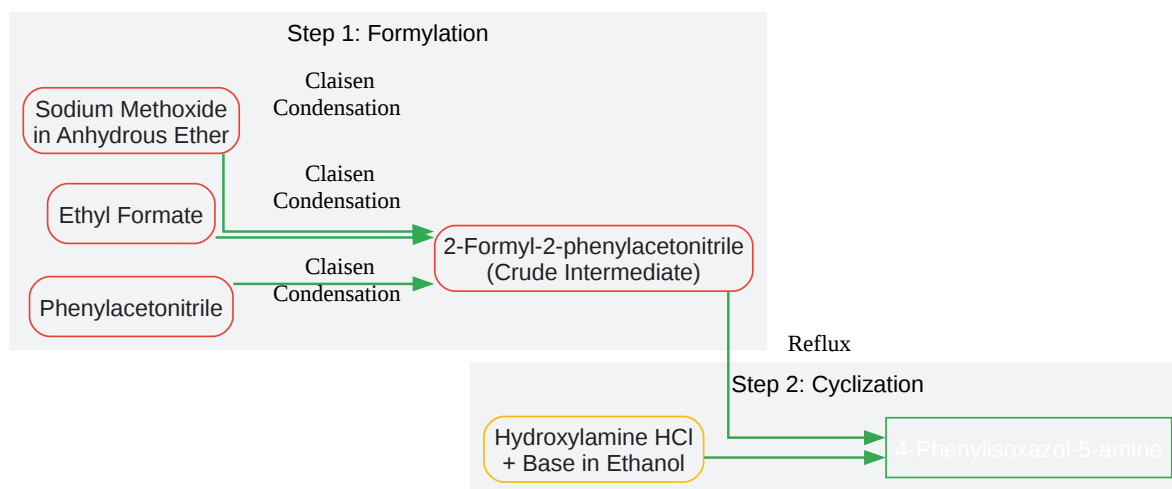
## Step 2: Cyclization to 4-Phenylisoxazol-5-amine

The final step involves the acid-catalyzed condensation and cyclization of the  $\beta$ -cyanoketone intermediate with hydroxylamine.

#### Methodology:

- **Setup:** Dissolve the crude 2-formyl-2-phenylacetonitrile (1.0 equivalent) in ethanol or a similar protic solvent.

- **Reagent Addition:** Add hydroxylamine hydrochloride (1.1 equivalents) to the solution, followed by a catalytic amount of a base such as sodium acetate or pyridine to liberate the free hydroxylamine.
- **Reaction:** Heat the mixture to reflux (typically 60-80 °C) and stir for 4-6 hours. The reaction involves the formation of an oxime intermediate, followed by intramolecular cyclization to form the isoxazole ring.
- **Isolation:** Upon completion (monitored by TLC), cool the reaction mixture to room temperature. The product may precipitate from the solution. If not, reduce the solvent volume under vacuum.
- **Purification:** Collect the solid product by filtration. Wash the crude solid with cold water and then a minimal amount of cold ethanol to remove residual impurities. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final pale yellow solid.



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**Caption:** Synthetic workflow for **4-Phenylisoxazol-5-amine**.

## Expected Spectroscopic Characteristics

While a complete set of published spectra is not readily available, the structure of **4-Phenylisoxazol-5-amine** allows for a confident prediction of its key spectroscopic features.

- $^1\text{H}$  NMR:
  - Phenyl Protons: A multiplet in the range of  $\delta$  7.20-7.50 ppm, integrating to 5H.
  - Isoxazole Proton (H5): A sharp singlet expected around  $\delta$  8.0-8.5 ppm.
  - Amine Protons ( $\text{NH}_2$ ): A broad singlet, integrating to 2H. Its chemical shift is highly variable (typically  $\delta$  4.0-6.0 ppm) and depends on solvent and concentration. This signal will exchange with  $\text{D}_2\text{O}$ .
- $^{13}\text{C}$  NMR:
  - Phenyl Carbons: Signals will appear in the aromatic region ( $\delta$  125-140 ppm), with four distinct peaks expected due to symmetry.
  - Isoxazole Carbons: Three characteristic signals are expected: C4 (quaternary, attached to phenyl group) around  $\delta$  100-110 ppm, C5 (attached to  $\text{NH}_2$ ) around  $\delta$  160-165 ppm, and C3 (CH) around  $\delta$  150-155 ppm.
- Infrared (IR) Spectroscopy:
  - N-H Stretch: Two distinct, sharp to medium bands characteristic of a primary amine are expected in the  $3400\text{-}3250\text{ cm}^{-1}$  region.<sup>[6]</sup>
  - N-H Bend: A bending vibration (scissoring) for the primary amine should appear around  $1650\text{-}1580\text{ cm}^{-1}$ .<sup>[6]</sup>
  - C=C and C=N Stretches: A series of bands in the  $1600\text{-}1450\text{ cm}^{-1}$  region corresponding to the phenyl and isoxazole ring systems.

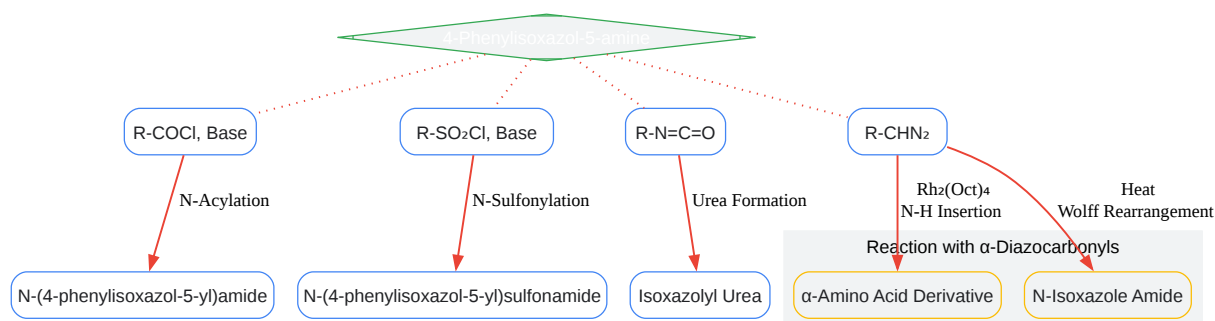
- C-N Stretch: A strong band for the aromatic C-N bond is expected in the 1335-1250  $\text{cm}^{-1}$  range.[6]
- Mass Spectrometry (MS):
  - Molecular Ion ( $M^+$ ): A prominent molecular ion peak should be observed at  $m/z = 160$ , corresponding to the molecular weight of the compound.

## Chemical Reactivity and Derivatization Potential

The synthetic utility of **4-Phenylisoxazol-5-amine** stems from the reactivity of its 5-amino group. This nucleophilic center is the primary site for derivatization, enabling the construction of large compound libraries for structure-activity relationship (SAR) studies.

### Key Reactions of the 5-Amino Group:

- N-Acylation/Sulfonylation: The amino group readily reacts with acyl chlorides, anhydrides, and sulfonyl chlorides in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to form stable amide and sulfonamide linkages. This is the most common strategy for elaborating the scaffold.
- N-H Insertion and Wolff Rearrangement: In more advanced applications, the 5-aminoisoxazole moiety can undergo chemoselective reactions with  $\alpha$ -diazocarbonyl compounds.[1][2] Under thermal conditions, a Wolff rearrangement occurs to yield N-isoxazole amides.[2] In the presence of a rhodium catalyst like  $\text{Rh}_2(\text{Oct})_4$ , the reaction proceeds via N-H insertion to produce  $\alpha$ -amino acid derivatives.[2] This divergent reactivity provides powerful tools for creating unique and complex molecular architectures.[1][2]
- Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates provides a straightforward route to isoxazolyl ureas and thioureas, which are common motifs in bioactive molecules.



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**Caption:** Key derivatization pathways for **4-Phenylisoxazol-5-amine**.

## Applications in Research and Development

The primary application of **4-Phenylisoxazol-5-amine** is as a high-value intermediate in pharmaceutical research and development.[3] Its structure is a key component in the design of inhibitors for various biological targets.

- **Oncology:** The aminoisoxazole scaffold has been identified as a potent inhibitor of Tryptophan 2,3-Dioxygenase 2 (TDO2), an enzyme implicated in cancer immune evasion.[2] This makes derivatives of **4-Phenylisoxazol-5-amine** attractive candidates for the development of novel cancer immunotherapies.
- **Neurological Disorders:** The compound serves as an intermediate for pharmaceuticals targeting receptors in the brain, making it relevant for research into new treatments for a range of neurological and psychiatric conditions.[3]
- **Materials Science:** Beyond pharmaceuticals, this compound is used in the synthesis of advanced materials, such as specialized polymers and coatings that require specific thermal and mechanical properties.[3]



- Biochemical Research: It is employed in studies to investigate the mechanisms of action of neurotransmitters, aiding in the fundamental understanding of complex biological processes.  
[3]

## Safety and Handling

As with any chemical reagent, proper safety protocols must be observed when handling **4-Phenylisoxazol-5-amine**.

- Hazard Classification: Classified as Acute Toxicity, Oral (Category 4). The primary hazard statement is H302: Harmful if swallowed.
- Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile), should be worn at all times.
- Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
- Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. Recommended storage is at 0-8°C.[1]
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

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